molecular formula C5H12O2 B1595762 2-Methyl-1,4-butanediol CAS No. 2938-98-9

2-Methyl-1,4-butanediol

Cat. No.: B1595762
CAS No.: 2938-98-9
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-UHFFFAOYSA-N
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Description

2-Methyl-1,4-butanediol (2-M-1,4-BDO, C₅H₁₂O₂) is a branched-chain diol with hydroxyl groups at positions 1 and 4 and a methyl substituent at position 2. It is a derivative of itaconic acid, a bio-based platform chemical produced industrially via fermentation using Aspergillus terreus . This diol is a versatile intermediate in synthesizing polymers (e.g., styrene-butadiene rubbers, unsaturated polyester resins), biofuels, detergents, and specialty chemicals like 2-methyl-1,4-butanediamine . Microbial production in E. coli has been achieved through engineered pathways combining oxidative and reductive hydroxylation steps, yielding up to 276.4 mg/L under optimized conditions .

Key physical properties include:

  • Molecular weight: 104.15 g/mol (for the (S)-enantiomer, CAS 70423-38-0) .
  • Stereochemistry: Chiral centers enable enantiomeric forms (e.g., (S)-(-)-2-M-1,4-BDO), critical for applications in asymmetric synthesis and chiral materials .
  • Spectroscopic data: Distinct ¹H NMR peaks at δ 4.40 (t), 3.47–3.37 (m), and 0.82 (d) confirm its structure .

Preparation Methods

Starting Materials

These starting materials are hydrogenated in the presence of suitable catalysts under controlled temperature and pressure to yield the target diol and tetrahydrofuran derivatives.

Catalysts and Catalytic Systems

Catalyst Composition

  • Essential active metals include copper or metals from Groups 7 to 10 of the Periodic Table, such as rhenium, cobalt, nickel, ruthenium, rhodium, palladium, and platinum.
  • Copper-based catalysts are preferred for their selectivity and activity.
  • Catalysts may be supported on carriers like silica, alumina, titanium dioxide, zirconium dioxide, activated carbon, silicates, or zeolites.
  • Additional catalyst components may include zinc, chromium, molybdenum, tungsten, manganese, and acidic additives such as mineral acids (sulfuric, phosphoric, hydrochloric), Lewis acids (boron trifluoride, zinc chloride), or heteropoly acids (tungstophosphoric acid).
  • Catalysts are typically prepared by co-precipitation of metal carbonates/hydroxides with carrier compounds, followed by molding, calcination, and hydrogen activation.

Catalyst Form and Usage

  • Catalysts can be used in compact form or supported form.
  • Physical forms include chips, spheres, cylinders, strands, or rings.
  • Catalyst loads range from 0.01 to 1 kg of starting material per kg of catalyst per hour, with 0.05 to 0.3 kg/kg/h being optimal.
  • Activation is generally done under hydrogen to achieve the metallic active state.

Reaction Conditions

  • Temperature: Preferred range is 100 to 350 °C, with 150 to 250 °C being particularly effective.
  • Pressure: Wide range from 1 to 400 bar, with 50 to 300 bar preferred for optimal yields.
  • Phase: Reaction can be carried out in gas or liquid phase.
  • Mode: Both batchwise and continuous operations are feasible.
  • Reactor types: Stirred kettles, tube reactors, and tube-bundle reactors are commonly used.
  • Solvents: Optional; ethers (e.g., tetrahydrofuran), alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof may be employed to optimize reaction rates and selectivity.
  • Catalyst operation: Fixed-bed (liquid phase or trickle-bed) or suspended catalyst systems are possible.

Reaction Mechanism and Product Distribution

The hydrogenation of iraconic acid or its esters and 3-formyl-2-methylpropionate derivatives proceeds over the catalyst to yield a mixture of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran. The product ratio depends on reaction conditions and catalyst composition. The process allows selective tuning to favor either diol or tetrahydrofuran as desired.

Experimental Data and Yields

The following table summarizes catalyst compositions, reaction conditions, and yields from exemplary studies:

Catalyst Composition (% by weight) Catalyst Load (kg/kg·h) Temperature (°C) Pressure (bar) Yield of this compound (%) Yield of 3-Methyl-THF (%) Notes
Cu-based with Zn, Cr, Mo additives 0.05 - 0.3 150 - 250 200 Up to 70 Up to 25 Liquid phase, supported catalyst
Pd or Re on TiO2, ZrO2, Carbon - 50 - 250 Variable Lower selectivity (~70% for 3-Methyl-THF) - Less attractive industrially
  • Example: Methyl 3-formyl-2-methylpropionate (20% in ethanol) reacted with hydrogen at 200 bar over 2.5-4 mm catalyst chips in a tube reactor yielded high selectivity to this compound.

  • Iraconic acid (20% in ethanol) hydrogenated under similar conditions yielded comparable results, confirming the versatility of the process.

Advantages and Industrial Relevance

  • The process uses readily available and relatively inexpensive starting materials.
  • Reaction conditions are flexible, allowing optimization for scale-up.
  • Supported copper catalysts provide good activity and selectivity.
  • The method avoids costly and complex precursor syntheses required by alternative routes.
  • The process yields valuable products for polymer synthesis and fiber production.

Summary Table of Preparation Method Parameters

Parameter Range / Options Comments
Starting Materials Iraconic acid (or esters), 3-formyl-2-methylpropionate derivatives Fermentative or hydroformylation sourced
Catalyst Metals Cu, Pd, Re, Co, Ni, Ru, Rh, Pt Cu preferred
Catalyst Supports SiO2, Al2O3, TiO2, ZrO2, Carbon, Silicates, Zeolites Conventional supports
Catalyst Additives Zn, Cr, Mo, W, Mn, mineral acids, Lewis acids To enhance activity/selectivity
Temperature 100 - 350 °C (preferably 150 - 250 °C) Higher temps favor hydrogenation
Pressure 1 - 400 bar (preferably 50 - 300 bar) Elevated pressure improves conversion
Solvents Ethers, alcohols, water, or mixtures Optional, affects reaction kinetics
Reactor Types Stirred kettle, tube reactor, tube-bundle reactor Suitable for batch or continuous
Catalyst Load 0.01 - 1 kg/kg·h (preferably 0.05 - 0.3) Optimized for productivity
Product Separation Distillation Standard purification technique

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.

    Substitution: Substitution reactions can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions generally yield saturated alcohols.

    Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

2M1,4BDO serves as a crucial building block in organic synthesis. It is utilized in the production of:

  • Polymers : It is a precursor for polybutylene terephthalate (PBT) and other polyesters used in manufacturing plastics and fibers .
  • Chemical intermediates : It plays a role in synthesizing various chemical compounds such as solvents and plasticizers .

Biology

In biological research, 2M1,4BDO has applications in:

  • Pheromone synthesis : It is used to synthesize sex pheromones for pest control, particularly in managing pine sawfly populations .
  • Metabolic studies : Its metabolic pathways are studied to understand its conversion into gamma-hydroxybutyrate (GHB), which has implications in pharmacology and toxicology .

Medicine

In the pharmaceutical industry, 2M1,4BDO acts as an intermediate in the synthesis of:

  • Pharmaceuticals : It is involved in creating various medicinal compounds, enhancing drug formulations with its properties as a solvent and stabilizer .

Industry

The industrial applications of 2M1,4BDO include:

  • Plasticizers and resins : It is widely employed in producing plasticizers that improve the flexibility and durability of plastics .
  • Coatings and adhesives : Its chemical properties make it suitable for use in coatings for paints and varnishes, as well as adhesives used in construction and manufacturing .

Case Study 1: Enantioselective Synthesis

A study reported the successful enantioselective synthesis of 2M1,4BDO with an enantiomeric excess of 298%, demonstrating its utility in producing high-purity compounds for sensitive applications such as pharmaceuticals .

Case Study 2: Biotechnological Production

Research on engineered strains of Escherichia coli showed that these microorganisms could produce significant amounts of 2M1,4BDO through fermentation processes. This method not only provides an eco-friendly alternative but also highlights the compound's potential in sustainable chemistry practices .

Table 1: Applications of this compound

Application AreaSpecific Use CaseDescription
ChemistryPolymer SynthesisUsed as a precursor for polybutylene terephthalate (PBT)
BiologyPheromone ProductionSynthesized for pest control strategies
MedicinePharmaceutical IntermediateServes as a solvent and stabilizer in drug formulations
IndustryPlasticizersEnhances flexibility and durability of plastics

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-butanediol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of various metabolites . These interactions are crucial for its role in the synthesis of pheromones and other biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Diols

1,4-Butanediol (1,4-BDO)

  • Structure : Linear C₄ diol (HOCH₂CH₂CH₂CH₂OH).
  • Molecular weight : 90.12 g/mol .
  • Applications : Solvent, pharmaceutical intermediate (e.g., gamma-hydroxybutyrate synthesis), and precursor for polyesters/polyurethanes .
  • Production : Primarily petrochemical synthesis; microbial yields are lower (e.g., 7.8 mg/L in E. coli vs. 276.4 mg/L for 2-M-1,4-BDO) .
  • Key differences : The methyl group in 2-M-1,4-BDO enhances branching, reducing crystallinity in polymers compared to linear 1,4-BDO derivatives.

2-Methyl-1,3-Butanediol (2-M-1,3-BDO)

  • Structure : Branched C₅ diol with hydroxyls at positions 1 and 3.
  • Applications: Potential in polyesters and biofuels; less studied than 2-M-1,4-BDO.
  • Production: Biosynthesized in E.
  • Key differences : The 1,3-diol configuration alters reactivity, favoring different polymerization mechanisms.

1,4-Pentanediol (1,4-PTD)

  • Structure : Linear C₅ diol (HOCH₂CH₂CH₂CH₂CH₂OH).
  • Applications : Emerging applications in bio-based polymers.
  • Production : Co-produced with 2-M-1,4-BDO in E. coli at 11.9 mg/L .
  • Key differences : Longer carbon chain increases flexibility in polymer backbones compared to 2-M-1,4-BDO.

Data Table: Comparative Analysis of Diols

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Microbial Yield (mg/L)
2-Methyl-1,4-butanediol C₅H₁₂O₂ 104.15 Polymers, biofuels, chiral materials 276.4
1,4-Butanediol C₄H₁₀O₂ 90.12 Solvents, pharmaceuticals, polyesters 7.8
2-Methyl-1,3-butanediol C₅H₁₂O₂ 104.15 Polymers (under research) Not specified
1,4-Pentanediol C₅H₁₂O₂ 104.15 Bio-based polymers 11.9

Key Research Findings

Synthetic Pathways: 2-M-1,4-BDO is synthesized via a four-step enzymatic cascade (hydroxylase, deaminase, decarboxylase, reductase), leveraging amino acid metabolism for energy efficiency .

Chiral Specificity: The (S)-enantiomer of 2-M-1,4-BDO is critical in asymmetric synthesis, such as producing methyl 3-methyloctanoate, a perfume component .

Thermodynamic Advantage : Oxidative hydroxylation (used in 2-M-1,4-BDO synthesis) is energetically favorable over reductive pathways, enabling higher yields .

Biological Activity

2-Methyl-1,4-butanediol (2-M-1,4-BDO) is an important compound in the field of industrial microbiology and biotechnology. This article explores its biological activity, production methods, toxicological effects, and potential applications based on diverse research findings.

This compound is a branched-chain diol that can be synthesized through microbial fermentation processes. Research has demonstrated that specific strains of Escherichia coli can be engineered to produce 2-M-1,4-BDO efficiently. For instance, a study reported the production of 276.4 mg/L of 2-M-1,4-BDO from engineered strains under optimized fermentation conditions .

Production Pathways

The biosynthetic pathways involve:

  • Microbial Fermentation : Utilizing genetically modified microorganisms to enhance yield.
  • Enzymatic Reactions : Specific enzymes are employed to catalyze the conversion of precursors into 2-M-1,4-BDO.

Biological Activity and Applications

The biological activity of 2-M-1,4-BDO can be categorized into several areas:

Toxicological Profile

Research indicates that 2-M-1,4-BDO has a relatively low toxicity profile compared to its structural analogs like 1,4-butanediol (1,4-BD). However, acute exposure can lead to symptoms such as dizziness and respiratory distress. The LD50 values for 1,4-BD have been reported as follows:

  • Rat: 1525-1830 mg/kg
  • Mouse: 2060 mg/kg
  • Rabbit: 2531 mg/kg .

While specific data on the toxicity of 2-M-1,4-BDO is limited, it is essential to consider its metabolic pathways which may produce toxic metabolites under certain conditions.

Pharmacological Potential

There is growing interest in the pharmacological potential of 2-M-1,4-BDO in various biomedical applications. Its structural similarity to other diols suggests possible uses in drug formulation and as a solvent in pharmaceutical preparations .

Case Study: Intoxication with 1,4-butanediol

A notable case involved a fatal intoxication incident with 1,4-butanediol where the patient exhibited severe symptoms leading to death. This case highlighted the risks associated with diol compounds and emphasized the need for careful handling and awareness of their biological effects .

Research Findings

Recent studies have focused on optimizing microbial strains for higher yields of 2-M-1,4-BDO. For example:

  • A strain engineered for enhanced hydroxylation showed significant production rates.
  • The introduction of specific metabolic pathways resulted in improved titers of both 2-M-1,4-BDO and related compounds .

Comparative Table of Biological Activity

CompoundLD50 (mg/kg)Toxic EffectsProduction Method
2-Methyl-1,4-BDONot extensively studiedMinimal compared to 1,4-BDMicrobial fermentation
1,4-ButanediolRat: 1525-1830Dizziness, respiratory distressChemical synthesis

Q & A

Basic Research Questions

Q. What are the most efficient laboratory-scale synthesis methods for 2-Methyl-1,4-butanediol?

  • Methodology :

  • Bio-based synthesis : Utilize itaconic acid as a precursor in an aqueous-based catalytic process. This method achieves high yield and selectivity via hydrolysis and hydrogenation steps, avoiding hazardous solvents .
  • Enantioselective reduction : Reduce γ-methyl-substituted lactones (e.g., (S)-3(S)-5(S)-3-methyl-5-(d-menthyloxy)-butyrolactone) with LiAlH4, followed by deprotection steps. This yields enantiomerically pure (S)-2-Methyl-1,4-butanediol (>98% ee) .

Q. How can this compound be purified from common industrial byproducts?

  • Methodology :

  • Use fractional distillation to separate this compound from high-boiling impurities (e.g., triols, salts) and low-boiling contaminants (e.g., γ-butyrolactone, 4-hydroxybutyraldehyde). Optimize column parameters (e.g., temperature gradient, packing material) to enhance resolution .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Derivatize with benzoyl chloride for improved ionization, followed by separation on a C18 column and detection via tandem mass spectrometry. This method is validated for diols in serum with detection limits <1 ppm .
  • HPLC with chiral columns : For enantiomeric purity assessment, use cellulose-based chiral stationary phases and UV detection at 210 nm .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (S)-2-Methyl-1,4-butanediol with >98% ee?

  • Methodology :

  • Start with menthyloxy-substituted lactones to induce stereochemical control during LiAlH4 reduction. Confirm enantiomeric excess via chiral HPLC and compare retention times with racemic standards. This approach achieves >98% ee for (S)-isomers .

Q. How can reaction kinetics be modeled for this compound in esterification processes?

  • Methodology :

  • Apply the Eley-Rideal mechanism to model acid-catalyzed esterification. Monitor reaction rates under varying concentrations of reactants (e.g., acrylic acid, water) and catalyst loadings (e.g., SO₄²⁻/TiO₂-SnO₂). Validate the model experimentally, ensuring relative errors <5% .

Q. What experimental designs compare the pharmacological effects of this compound with its structural isomers?

  • Methodology :

  • Conduct comparative studies in murine models, measuring tolerance, preference, and metabolic outcomes (e.g., NAD⁺ reduction). Use a factorial design to test all four butanediol isomers (1,2-, 1,3-, 2,3-, and 1,4-butanediol) under identical conditions. Analyze hepatic and neural biomarkers to identify isomer-specific effects .

Q. Notes on Data Interpretation

  • Contradictions in purification : While this compound is often an industrial byproduct , bio-based synthesis routes bypass impurity challenges entirely .
  • Stereochemical considerations : The (R)-isomer (CAS 22644-28-6) and (S)-isomer (CAS 22644-28-6) require distinct chiral separation protocols .

Properties

IUPAC Name

2-methylbutane-1,4-diol
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InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWCBGWLCXSUTHK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CCO)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O2
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DSSTOX Substance ID

DTXSID201031185
Record name 2-Methyl-1,4-butanediol
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Molecular Weight

104.15 g/mol
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CAS No.

2938-98-9
Record name 2-Methyl-1,4-butanediol
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Record name 2-Methyl-1,4-butanediol
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Record name 2-Methyl-1,4-butanediol
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Record name 2-methylbutane-1,4-diol
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Record name 2-METHYL-1,4-BUTANEDIOL
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Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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Retrosynthesis Analysis

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